Dibromobutene

Asymmetric catalysis Copper catalysis SN2′ allylic alkylation

Select trans-1,4-dibromo-2-butene (CAS 821-06-7) for its unique (E)-stereochemistry and 1,4-allylic dibromide architecture. This isomer is essential for copper-catalyzed asymmetric SN2′ alkylations (up to 94% ee) and stereoselective tandem cycloalkylations to cyclic enol ethers—reactions not accessible with cis-isomers, 2,3-dibromo isomers, or saturated analogs. Ensure fidelity in stereocontrolled cascade syntheses.

Molecular Formula C4H6Br2
Molecular Weight 213.90 g/mol
Cat. No. B8328900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobutene
Molecular FormulaC4H6Br2
Molecular Weight213.90 g/mol
Structural Identifiers
SMILESCCC=C(Br)Br
InChIInChI=1S/C4H6Br2/c1-2-3-4(5)6/h3H,2H2,1H3
InChIKeyIFTGEZOPUAJVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibromobutene Isomers for Synthesis Procurement: CAS, Structure, and Comparative Baseline


Dibromobutene (C₄H₆Br₂, MW 213.9 g/mol) refers to a family of isomeric brominated alkenes, of which trans-1,4-dibromo-2-butene (CAS 821-06-7, (E)-1,4-dibromobut-2-ene) is the most widely utilized in research and industrial organic synthesis due to its commercial availability and defined stereochemistry [1]. This α,ω-dibromoalkene serves as a bifunctional electrophilic building block bearing both allylic bromine atoms and a central double bond, enabling sequential or tandem transformations . Other isomers include 2,3-dibromo-1-butene (CAS 52111-97-4), (E)- and (Z)-2,3-dibromo-2-butene, and cis-1,4-dibromo-2-butene (CAS 6974-12-5), each possessing distinct regiochemical bromine placement and double bond geometry that fundamentally alter their reactivity, physical properties, and synthetic utility [2].

Why In-Class Brominated Alkenes Cannot Substitute for trans-1,4-Dibromo-2-butene in Research Procurement


Generic substitution among dibromobutene isomers and their chlorinated or saturated analogs is not technically viable because the spatial arrangement and electronic environment of the bromine atoms dictate distinct reaction pathways and product stereochemistry. The 1,4-regiochemistry of trans-1,4-dibromo-2-butene positions the two leaving groups at opposite termini of an allylic system, enabling unique tandem cycloalkylations and stereoselective annulations that are geometrically inaccessible to 2,3-dibromo isomers . The (E)-double bond geometry provides a defined scaffold for stereocontrolled transformations and copper-catalyzed asymmetric SN2′ allylic alkylations, whereas the cis isomer or saturated 1,4-dibromobutane cannot deliver equivalent stereochemical outcomes [1]. Furthermore, the bromine versus chlorine halogen identity substantially alters reactivity: 1,4-dichloro-2-butene exhibits lower electrophilicity and requires different catalytic conditions for cross-coupling, precluding simple one-to-one replacement in established synthetic protocols [2].

Quantitative Differentiation Evidence: trans-1,4-Dibromo-2-butene vs. Comparators for Procurement Decision-Making


Enantioselective Copper-Catalyzed SN2′ Alkylation: 1,4-Dibromo-2-butene vs. 1,4-Dichloro-2-butene

In copper-catalyzed asymmetric allylic alkylation with phenyl Grignard reagents, 1,4-dibromo-2-butene achieves high enantioselectivity whereas the dichloro analog requires distinct reaction optimization and yields different product profiles [1]. The dibromo substrate enables the formation of all-carbon chiral quaternary centers with perfect regioselectivity favoring SN2′ addition [1].

Asymmetric catalysis Copper catalysis SN2′ allylic alkylation

Thermophysical Property Comparison: 2,3-Dibromo-1-butene vs. 1,4-Dibromo-2-butene Isomers

Critically evaluated thermophysical data from NIST/TRC Web Thermo Tables demonstrates distinct physical properties between dibromobutene isomers that affect handling, storage, and process-scale operations [1]. 2,3-Dibromo-1-butene exhibits a boiling point of 146.5±0.0 °C at 760 mmHg and density of 1.8±0.1 g/cm³, with vapor pressure of 5.8±0.2 mmHg at 25°C and enthalpy of vaporization of 36.8±3.0 kJ/mol [2]. These values differ from the 1,4-dibromo-2-butene isomers, which are typically solids or high-boiling liquids at ambient conditions, impacting solvent selection and distillation protocols [1].

Thermophysical properties Process chemistry Physical characterization

Tandem C-O vs. C-C Cycloalkylation Selectivity with trans-1,4-Dibromo-2-butene

trans-1,4-Dibromo-2-butene enables a facile stereoselective tandem C-O-cycloalkylation process with α,α′-diactivated ketones that is not achievable with cis-1,4-dibromo-2-butene or saturated 1,4-dibromobutane . The reaction proceeds with complete stereocontrol governed by stereoelectronic factors inherent to the trans double bond geometry, leading to functionalized cyclic enol ethers in a one-pot procedure . The (E)-configuration is essential for the domino sequence; the cis isomer would produce different stereochemical outcomes or fail to undergo the tandem process due to geometric constraints .

Tandem cycloalkylation Stereoselective synthesis Cyclic enol ethers

Copper-Catalyzed Allylboration: Chemo-, Stereo-, and Regioselectivity with 1,4-Dibromo-2-butene

1,4-Dibromo-2-butene participates in a copper-catalyzed multicomponent allylboration of alkynes with diboron to produce bromo- and boron-substituted skipped dienes with remarkable chemo-, stereo-, and regioselectivity [1]. This transformation provides access to stereodefined borylated dendralenes, a class of cross-conjugated polyenes valuable in materials chemistry [1]. The 1,4-dibromo substitution pattern is essential for this reactivity; other brominated alkene isomers (e.g., 2,3-dibromo-1-butene) would not generate the same skipped diene architecture due to differing bromine placement relative to the reacting π-system [1].

Allylboration Dendralene synthesis Multicomponent catalysis

Suzuki Coupling Performance: 1,1-Dibromobutene in Natural Product Total Synthesis

1,1-Dibromobutene (a geminal dibromobutene isomer) has been demonstrated as an effective coupling partner in Suzuki cross-coupling reactions for complex natural product synthesis [1]. In the enantioselective total synthesis of (+)-eucophylline, a Suzuki coupling using a vinyl unit installed from 1,1-dibromobutene proceeded in 17 steps with 5.9% overall yield and 98% enantiomeric excess [1]. In contrast, 1,4-dibromo-2-butene serves as a precursor for Suzuki and Heck couplings through its reactive allylic bromine atoms at the 1- and 4-positions, enabling distinct coupling regioselectivity [2]. The choice between geminal 1,1-dibromobutene and allylic 1,4-dibromo-2-butene dictates the coupling position and product connectivity.

Cross-coupling Total synthesis Suzuki reaction

Regioselective Alkylation of CH Acids with 1,4-Dibromo-2-methyl-2-butene Derivatives

In alkylation of enolizing CH acids with 2,3-substituted 1,4-dibromo-2-butenes, the direction of intramolecular C- and O-alkylation depends on both steric and electronic factors [1]. The initial alkylation of enolizing CH acids with 1,4-dibromo-2-methyl-2-butene proceeds with high regioselectivity at the unsubstituted end of the butene chain, whereas 1,4-dibromo-2-butene lacking the 2-methyl substituent would exhibit different regioselectivity due to altered steric and electronic parameters [1]. This demonstrates that subtle substitution on the 1,4-dibromo-2-butene scaffold can be leveraged to tune alkylation regioselectivity, but also that the unsubstituted parent compound cannot be assumed to mimic substituted derivatives.

Regioselective alkylation CH acid alkylation Steric-electronic control

Procurement-Matched Application Scenarios for trans-1,4-Dibromo-2-butene Based on Evidence


Asymmetric Synthesis of All-Carbon Chiral Quaternary Centers via Copper Catalysis

Research groups pursuing enantioselective construction of all-carbon chiral quaternary centers should procure trans-1,4-dibromo-2-butene (CAS 821-06-7) for copper-catalyzed SN2′ allylic alkylation with organomagnesium reagents. The compound delivers up to 94% enantiomeric excess with high regioselectivity under CuTC catalysis . The 1,4-dichloro analog requires different optimization and the cis isomer or saturated dibromobutane cannot achieve equivalent stereochemical fidelity .

Stereocontrolled Synthesis of Functionalized Cyclic Enol Ethers via Tandem Cycloalkylation

For one-pot stereoselective preparation of functionalized cyclic enol ethers, trans-1,4-dibromo-2-butene is the required substrate. It undergoes facile stereoselective tandem C-O-cycloalkylation with α,α′-diactivated ketones . The trans double bond geometry is essential for the domino sequence; the cis isomer would produce different stereochemical outcomes or fail to undergo the tandem process .

Synthesis of Stereodefined Borylated Dendralenes via Multicomponent Allylboration

Materials chemistry and methodology development laboratories synthesizing stereodefined borylated dendralenes require 1,4-dibromo-2-butene for copper-catalyzed multicomponent allylboration with alkynes and diboron . The 1,4-regiochemistry is essential for producing bromo- and boron-substituted skipped dienes with remarkable chemo-, stereo-, and regioselectivity . Alternative dibromobutene isomers (e.g., 2,3-dibromo-1-butene) cannot generate the same skipped diene architecture .

Cross-Coupling Precursor for Suzuki and Heck Cascade Reactions

Synthetic chemistry groups employing palladium-catalyzed cross-coupling cascades should select 1,4-dibromo-2-butene as a versatile difunctionalized allylic halide. The reactive bromine atoms at the 1- and 4-positions enable sequential or tandem Suzuki and Heck couplings . The allylic positioning differentiates its coupling regioselectivity from geminal dibromides (e.g., 1,1-dibromobutene) which couple at the same carbon [4].

Technical Documentation Hub

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